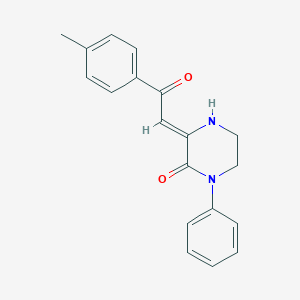
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP belongs to the family of piperazinone derivatives, which has been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. The inhibition of COX-2 activity by this compound can lead to a reduction in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by inhibiting the activity of Bcl-2. In addition, this compound has been shown to inhibit the activity of COX-2, which can lead to a reduction in the production of prostaglandins and a decrease in the inflammatory response. This compound has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials, and the yield of the synthesis is relatively high. In addition, this compound has been shown to have various potential applications in different fields, which makes it a versatile compound for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential direction is the investigation of this compound as an anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another potential direction is the investigation of this compound as an anti-inflammatory agent. Studies are needed to determine the optimal dosage and administration route of this compound for the treatment of inflammatory diseases. In addition, the potential use of this compound as a building block for the synthesis of novel materials with potential applications in electronic devices warrants further investigation.
Métodos De Síntesis
The synthesis of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone involves the reaction between 4-methylacetophenone and phenylhydrazine in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The yield of this compound synthesis is around 70%, and the purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This compound has also been studied for its potential as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In catalysis, this compound has been investigated for its potential as a catalyst in various chemical reactions.
Propiedades
Número CAS |
178408-22-5 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)18(22)13-17-19(23)21(12-11-20-17)16-5-3-2-4-6-16/h2-10,13,20H,11-12H2,1H3/b17-13- |
Clave InChI |
YMKCZHHGVPUGAT-LGMDPLHJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Sinónimos |
(3Z)-3-[2-(4-methylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



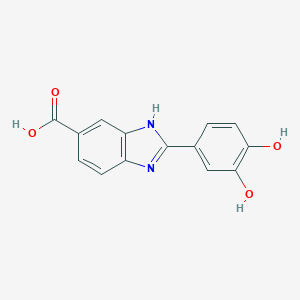
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
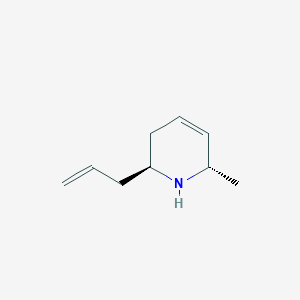

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
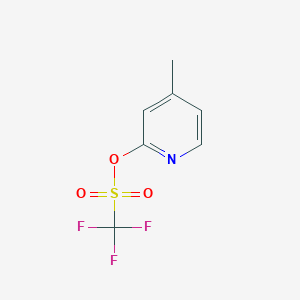
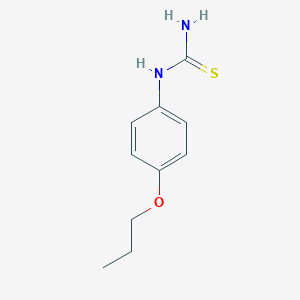
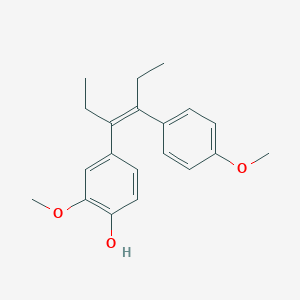

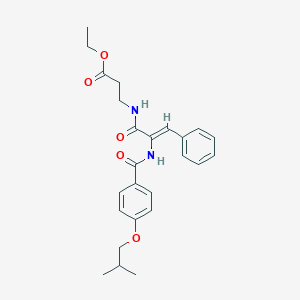
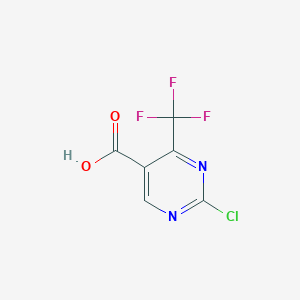
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)